molecular formula C24H18FN5O2 B11177487 N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide

Cat. No.: B11177487
M. Wt: 427.4 g/mol
InChI Key: DTEXCMIJQDIJAZ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the 4-fluorophenyl and 2-methylbenzamide groups. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic rings.

Scientific Research Applications

N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:

  • N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide
  • N-[3-(4-bromophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide

Uniqueness

The uniqueness of N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide lies in its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the 4-fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18FN5O2

Molecular Weight

427.4 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]-2-methylbenzamide

InChI

InChI=1S/C24H18FN5O2/c1-14-5-3-4-6-18(14)23(31)28-29-12-11-20-19(24(29)32)13-26-22-21(15(2)27-30(20)22)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,28,31)

InChI Key

DTEXCMIJQDIJAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F

Origin of Product

United States

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